![molecular formula C7H4BrF4N B3057159 (4-Bromo-2,3,5,6-tetrafluorophenyl)methanamine CAS No. 771580-37-1](/img/structure/B3057159.png)
(4-Bromo-2,3,5,6-tetrafluorophenyl)methanamine
Overview
Description
“(4-Bromo-2,3,5,6-tetrafluorophenyl)methanamine” is a chemical compound with the CAS Number: 771580-37-1 . It has a molecular weight of 258.01 . The compound is typically stored at 4°C and is available in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H4BrF4N/c8-3-6(11)4(9)2(1-13)5(10)7(3)12/h1,13H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at 4°C . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved data.Scientific Research Applications
Synthesis of Bromo-Substituted Organic Compounds :Shirinian et al. (2012) explored the bromination of 2,3-diarylcyclopent-2-en-1-ones, revealing the utility of this class of compounds in the synthesis of bromo-substituted 2-cyclopenten-1-ones, important synthons in organic synthesis (Shirinian et al., 2012).
Generation of Functionalized Oligomers :Brooke and Mawson (1990) reported the synthesis of oligomers derived from the nucleophilic substitution of the para fluorine in 1-bromo-1-(pentafluorophenyl)ethene, leading to the creation of derivatives including 2,3,5,6-tetrafluoro-4-methoxyphenylethyne, showcasing the adaptability of such molecules in polymer chemistry (Brooke & Mawson, 1990).
Antioxidant Properties in Bromophenols :Çetinkaya et al. (2012) synthesized derivatives of (3,4‐Dihydroxyphenyl)(2,3,4‐trihydroxyphenyl)methanone with bromine and assessed their in vitro antioxidant activities, indicating the potential of such brominated compounds in pharmaceutical applications (Çetinkaya et al., 2012).
Crystal Structural Analysis :Althagbi et al. (2018) determined the crystal structures of bromotetrafluorophenyl-benzylimidazolium bromides, contributing to the understanding of molecular interactions and structural properties in materials science (Althagbi et al., 2018).
Synthesis of Benzamide Derivatives :Polo et al. (2019) reported the synthesis of 2-bromo-N-(2,4-difluorobenzyl)benzamide by reacting 2-bromobenzoic acid with (2,4-difluorophenyl)methanamine, contributing to the field of organic synthesis and pharmaceutical intermediates (Polo et al., 2019).
Hapten Synthesis and ELISA Development :ShunZi and Han-hong (2009) synthesized a hapten of chlorfenapyr, demonstrating its application in immunological assays and highlighting its relevance in agricultural chemistry (ShunZi & Han-hong, 2009).
Antimicrobial Activity in Quinoline Derivatives :Thomas, Adhikari, and Shetty (2010) synthesized a series of quinoline derivatives incorporating methanamine, which demonstrated significant antibacterial and antifungal activities, suggesting potential in antimicrobial drug development (Thomas, Adhikari, & Shetty, 2010).
Transfer Hydrogenation Reactions :Karabuğa et al. (2015) developed N-heterocyclic ruthenium(II) complexes from synthesized methanamines, demonstrating their efficiency in transfer hydrogenation reactions, a critical process in chemical synthesis (Karabuğa et al., 2015).
Safety and Hazards
The compound is labeled with the signal word “Danger” and is associated with the hazard statements H302, H314, and H335 . These statements indicate that the compound can cause harm if swallowed, can cause severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/clothing/eye protection/face protection .
properties
IUPAC Name |
(4-bromo-2,3,5,6-tetrafluorophenyl)methanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF4N/c8-3-6(11)4(9)2(1-13)5(10)7(3)12/h1,13H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHATXBXVRLKIMV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=C(C(=C(C(=C1F)F)Br)F)F)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF4N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101252685 | |
Record name | 4-Bromo-2,3,5,6-tetrafluorobenzenemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101252685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
771580-37-1 | |
Record name | 4-Bromo-2,3,5,6-tetrafluorobenzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=771580-37-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-2,3,5,6-tetrafluorobenzenemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101252685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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